2,6-Dbeaq

Description

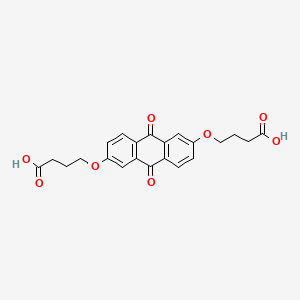

Structure

3D Structure

Properties

IUPAC Name |

4-[6-(3-carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c23-19(24)3-1-9-29-13-5-7-15-17(11-13)21(27)16-8-6-14(12-18(16)22(15)28)30-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZZWCUGOLVNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCC(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370885-20-2 | |

| Record name | 2,6-DBEAQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 2,6-DBEAQ Redox Potential & Characterization at pH 12

This guide provides a comprehensive technical analysis of 2,6-DBEAQ (4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate), a benchmark negolyte for Aqueous Organic Redox Flow Batteries (AORFBs).

Executive Summary

2,6-DBEAQ represents a critical advancement in organic negolyte design, specifically engineered to overcome the stability-solubility trade-offs inherent in early anthraquinone derivatives like 2,6-DHAQ. By functionalizing the anthraquinone core with solubilizing carboxylate chains, researchers achieved a molecule that operates efficiently at pH 12 , avoiding the corrosive and degradation-prone environment of pH 14 while maintaining high solubility (>0.5 M).[1]

-

Redox Potential: -0.56 V vs. SHE (Standard Hydrogen Electrode) at pH 12.

-

Key Advantage: Exceptional temporal stability (<0.01% capacity fade/day) due to the suppression of anthrone formation mechanisms prevalent in non-functionalized anthraquinones.

-

Application: Anolyte (Negative Electrolyte) for AORFBs, typically paired with ferrocyanide.[2][3]

Molecular Architecture & Synthesis

The structural innovation of 2,6-DBEAQ lies in replacing the hydroxyl groups of 2,6-DHAQ with butoxy-carboxylate chains. This ether linkage prevents the rapid nucleophilic attack by hydroxide ions that degrades the core at high pH.

Synthesis Pathway

The synthesis is a two-step etherification and hydrolysis process starting from the commercially available 2,6-dihydroxyanthraquinone (2,6-DHAQ).

Figure 1: Synthetic route transforming 2,6-DHAQ into 2,6-DBEAQ via etherification and subsequent hydrolysis.

Electrochemical Characterization (pH 12)

Redox Potential Analysis

At pH 12, 2,6-DBEAQ undergoes a reversible two-electron reduction. Unlike 2,6-DHAQ (

-

Standard Potential (

): -0.56 V vs. SHE -

Half-Wave Potential (

): Defined as -

Mechanism:

(Note: At pH 12, the carboxylate tails are fully deprotonated, giving the oxidized form a net charge of -2).

Pourbaix Logic & pH Sensitivity

The operation at pH 12 is strategic.

-

pH > 11: The molecule is fully soluble due to carboxylate deprotonation (

). -

pH < 12 vs. pH 14: Operating at pH 12 mitigates the Gem-Diol Mechanism , a degradation pathway where high

attacks the carbonyl carbons, leading to irreversible anthrone formation. -

Slope: The redox potential is pH-independent above pH 12 because the proton-coupled electron transfer (PCET) shifts to a pure electron transfer or involves water/hydroxide equilibrium that stabilizes at high pH.

Kinetic Parameters

Using a Rotating Disk Electrode (RDE) and Levich analysis, the mass transport properties are characterized:

-

Diffusion Coefficient (

): -

Rate Constant (

): Typically

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Validation

Objective: Confirm redox potential and reversibility.

-

Electrolyte Prep: Dissolve 5 mM 2,6-DBEAQ in 1.0 M KOH (buffered to pH 12 if necessary, though 1M KOH is pH 14; for pH 12 use 0.01 M KOH + 1 M KCl or buffer). Correction: For strict pH 12, use 10 mM KOH + 1 M KCl supporting electrolyte.

-

Setup: Three-electrode cell.

-

WE: Glassy Carbon (3 mm dia), polished with 0.05 µm alumina.

-

CE: Platinum wire.

-

RE: Ag/AgCl (3 M KCl). Note:

V vs SHE.

-

-

Scan: Cycle from -0.2 V to -1.0 V vs Ag/AgCl at 100 mV/s.

-

Validation Criteria:

-

Observe distinct reduction/oxidation peaks.[5]

-

Calculate

. -

Target

(equating to -0.56 V vs SHE). -

Peak separation (

) should be close to 59 mV/n (approx 30-40 mV for 2e- process) but often wider (60-80 mV) due to uncompensated resistance.

-

Protocol B: Full Cell Cycling (Flow Battery)

Objective: Assess temporal stability.

-

Cell Assembly: Sandwich a cation exchange membrane (e.g., Nafion 212) between graphite felt electrodes.

-

Negolyte: 0.5 M 2,6-DBEAQ in 1 M KOH (pH adjusted/buffered).

-

Posolyte: 0.4 M

/ 0.1 M -

Cycling:

-

Data Analysis: Plot Discharge Capacity vs. Cycle Number. A linear fit should yield a fade rate

/day.

Figure 2: Schematic of the flow battery setup for cycling 2,6-DBEAQ against a Ferrocyanide posolyte.

Data Summary Table

| Parameter | Value | Conditions | Reference |

| Redox Potential ( | -0.56 V vs. SHE | pH 12, 25°C | [1, 2] |

| Solubility | > 0.60 M | pH 12 (as Potassium salt) | [1] |

| Diffusion Coeff.[5] ( | Oxidized form, 1 M KOH | [1] | |

| Capacity Fade Rate | < 0.01 % / day | Symmetric cell, pH 12 | [1] |

| Electron Transfer ( | 2 | Reversible | [1] |

| Molecular Weight | 412.39 g/mol | [3] |

References

-

Kwabi, D. G., Lin, K., Ji, Y., Kerr, E. F., Goulet, M. A., De Porcellinis, D., ... & Aziz, M. J. (2018).[2][4][6][7] Alkaline Quinone Flow Battery with Long Lifetime at pH 12 . Joule, 2(9), 1894-1906. Link

-

Goulet, M. A., & Aziz, M. J. (2018).[2][4][7] Flow Battery Molecular Reactant Stability Determined by Symmetric Cell Cycling Methods . Journal of The Electrochemical Society, 165(2), A257. Link

-

TCI Chemicals. Product Specification: 2,6-DBEAQ . Link

Sources

- 1. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US20210009497A1 - Quinones having high capacity retention for use as electrolytes in aqueous redox flow batteries - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Molecular Engineering of Anthraquinones for Grid-Scale Energy Storage

A Technical Guide for Applied Scientists

Executive Summary

The transition from vanadium-based redox flow batteries (VRFBs) to organic redox flow batteries (ORFBs) represents a paradigm shift in grid-scale energy storage. Among organic candidates, 9,10-anthraquinone (AQ) derivatives have emerged as the "privileged scaffold"—a term familiar to drug development professionals—due to their rapid kinetics, earth-abundant constituents (C, H, O, S), and tunable redox potentials.

This guide addresses the critical technical barriers in AQ deployment: solubility limits and calendar aging (capacity fade) . It provides a rigorous examination of the structure-activity relationships (SAR) governing AQ stability, detailing the degradation mechanisms (anthrone formation) and the specific protocols required to synthesize, characterize, and validate these molecules in flow cell architectures.

Part 1: The Physicochemical Basis

The Redox Mechanism: Proton-Coupled Electron Transfer (PCET)

Unlike lithium intercalation, AQ energy storage relies on a two-electron, two-proton transfer process. The carbonyl groups at positions 9 and 10 undergo reversible reduction to hydroxyl groups, transforming the aromatic system.

-

Target Potential: -0.1 V to +0.4 V vs. SHE (depending on pH and substitution).

-

Kinetics: The rate constant (

) for AQDS (anthraquinone-2,7-disulfonic acid) on glassy carbon exceeds

The Failure Mode: Anthrone Formation

The primary challenge in AQ development is not cycle life, but calendar life . The reduced form (arylo-hydroquinone) is susceptible to a disproportionation or tautomerization event leading to anthrone , an irreversible degradation product that subsequently dimerizes.[1]

Diagram 1: Redox & Degradation Pathway The following diagram illustrates the reversible energy storage pathway versus the parasitic degradation route.

Figure 1: The reversible PCET mechanism (Blue/Green) vs. the parasitic anthrone formation pathway (Red/Yellow). Note the regeneration loop via oxidation.[2][3]

Part 2: Molecular Engineering & Synthesis

Structure-Activity Relationship (SAR)

For researchers transitioning from medicinal chemistry, the optimization of AQs follows standard SAR principles.

| Parameter | Modification Strategy | Example Molecule | Outcome |

| Solubility | Sulfonation (-SO3H) | AQDS (Acidic) | >1 M solubility; highly conductive. |

| Solubility | Hydroxylation (-OH) | DHAQ (Alkaline) | Soluble in high pH (KOH); OCV ~1.2V. |

| Stability | Steric Bulk near C=O | DPivOHAQ | Blocks nucleophilic attack; Fade <0.02%/day. |

| Potential | Electron Donating Groups | DHAQ | Shifts potential negative (Anolyte). |

Protocol: Green Electrosynthesis of DHAQ

Traditional synthesis involves harsh sulfonation or Friedel-Crafts reactions. A superior, "field-proven" method utilizes the direct electrochemical oxidation of anthracene, eliminating hazardous oxidants.

Reagents:

-

Anthracene (97% purity)

-

Electrolyte: 1M KOH (aqueous)

-

Solvent: Acetonitrile (MeCN) for initial dissolution if required, though slurry methods exist.

Step-by-Step Workflow:

-

Cell Assembly: Use a flow cell with a dimensionally stable anode (DSA, e.g., Ti/RuO2) and a nickel foam cathode.

-

Anolyte Preparation: Suspend anthracene in 1M KOH.

-

Electrolysis: Apply a constant current density of 50 mA/cm².

-

Purification:

-

Acidify the resulting solution with HCl to precipitate the crude quinone.

-

Filter and wash with cold water.

-

Recrystallize from ethanol/water to remove unreacted anthracene.

-

-

Validation: 1H-NMR (DMSO-d6) must show distinct peaks at

7.5-8.2 ppm (aromatic) without aliphatic signals from anthrone.

Part 3: Experimental Validation Protocols

Trustworthiness in energy storage research relies on separating transport losses from kinetic losses and active material degradation .

Electrochemical Characterization Workflow

Diagram 2: Validation Pipeline This workflow ensures that only viable candidates proceed to full cell testing.

Figure 2: The critical path for validating new AQ derivatives. Note the "Go/No-Go" decision gates based on solubility and kinetics.

The "Self-Validating" Flow Cell Protocol

To accurately measure capacity fade (often <0.1%/day for high-performance AQs), you must eliminate crossover and membrane artifacts.

System Setup:

-

Cell Hardware: 5 cm² active area, interdigitated flow fields (reduces pumping loss).

-

Membrane: Nafion 212 (pre-treated: boil in 3% H2O2, then 0.5M H2SO4). Note: For alkaline AQs (DHAQ), use Nafion 117 to reduce crossover due to thickness.

-

Counter Electrolyte: Ferrocyanide/Ferricyanide (

) is the standard "infinite capacity" counter-side to isolate the AQ anode performance.

Cycling Protocol:

-

Argon Sparging: CRITICAL. Oxygen reacts with reduced AQ to form H2O2, degrading the membrane. Sparge reservoirs for 30 mins prior to cycling and maintain an Ar blanket.

-

Formation Cycles: Cycle 5 times at low current (20 mA/cm²) to equilibrate the membrane.

-

Capacity Fade Test:

-

Charge/Discharge at 100 mA/cm².[9]

-

Voltage Cutoffs: 0.6V to 1.5V (vs. Ferrocyanide).

-

Data Processing: Plot Discharge Capacity (

) vs. Time (not Cycle Number). Fit to a linear decay model to extract %/day fade rate.

-

Part 4: Data & Performance Benchmarks

When evaluating new derivatives, compare against these established baselines.

| Metric | Vanadium (VRFB) | AQDS (Acidic) | DHAQ (Alkaline) | DPivOHAQ (Advanced) |

| Electrolyte Cost | High (~$20/kg) | Low (Commodity) | Low (Commodity) | Medium (Synthetic) |

| Solubility | ~2.0 M | > 1.0 M | > 0.6 M | > 0.8 M |

| OCV (vs. Ferro) | 1.4 V | 0.85 V | 1.2 V | 1.1 V |

| Fade Rate | <0.01% / day | ~0.1% / day | ~5% / day* | <0.02% / day |

| Mechanism | Metal Redox | 2e- PCET | 2e- PCET | 2e- PCET |

*Note: DHAQ fade rate is high without "regeneration" protocols (aeration) or molecular protection.

References

-

Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature. Link

- Foundational paper establishing AQDS as the baseline molecule.

-

Lin, K., et al. (2015). "Alkaline quinone flow battery."[5] Science. Link

- Introduction of DHAQ and alkaline chemistry.

-

Goulet, M.-A., & Aziz, M. J. (2018). "Flow Battery Molecular Engineering." Journal of the Electrochemical Society. Link

- Detailed analysis of decomposition mechanisms and anthrone form

-

Kwabi, D. G., et al. (2018). "Alkaline Quinone Flow Battery with Long Lifetime."[6] Joule. Link

- Demonstration of capacity recovery and "zombie quinone" regener

-

Wu, M., et al. (2020). "Extremely Stable Anthraquinone Negolytes Synthesized from Abundant Precursors." Nature Energy. Link

- Source for DPivOHAQ and advanced stabilization str

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. In situ electro-synthesis and resynthesis of redox actives in aqueous organic redox flow batteries - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA06073G [pubs.rsc.org]

- 7. EP3861586A2 - Extending the lifetime of organic flow batteries via redox state management - Google Patents [patents.google.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Hydrolytic Stability and Degradation Kinetics of 2,6-DBEAQ in Alkaline Environments

Executive Summary

This technical guide provides a rigorous analysis of the stability profile of 2,6-DBEAQ , a solubilized anthraquinone derivative. While primarily engineered as a high-performance negolyte for Aqueous Redox Flow Batteries (RFBs), the molecule’s stability profile offers critical insights for researchers handling anthraquinone scaffolds in high-pH drug formulations.

Core Insight: 2,6-DBEAQ exhibits a non-linear stability dependence on pH. It demonstrates exceptional longevity at pH 12 (near-neutral/mild alkaline) but undergoes rapid, irreversible nucleophilic degradation at pH 14 . This guide details the mechanistic cause of this instability—ether cleavage of the solubilizing side chains—and provides a self-validating protocol for quantifying degradation kinetics.

Chemical Architecture & Vulnerability Analysis

To understand the stability profile, we must first isolate the structural pharmacophore responsible for solubility and degradation.

-

IUPAC Name: 4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate[1][3][4][5]

-

Structural Vulnerability: The ether linkage connecting the anthraquinone core to the butyrate side chain.

At pH > 13, the concentration of hydroxide ions (

Mechanistic Pathway (Visualization)

The following diagram illustrates the degradation pathway where hydroxide ions attack the side chain, reverting the molecule to the insoluble 2,6-DHAQ (2,6-dihydroxyanthraquinone).

Figure 1: Proposed degradation mechanism of 2,6-DBEAQ in hyper-alkaline media (pH 14), resulting in the loss of solubilizing groups.

Experimental Protocol: High-pH Stress Testing

This protocol is designed to determine the pseudo-first-order degradation rate constant (

Phase A: Buffer & Sample Preparation

Objective: Create a controlled ionic environment to isolate pH effects from ionic strength effects.

-

Synthesize/Source 2,6-DBEAQ: Ensure purity >98% via HPLC.

-

Electrolyte Preparation:

-

Condition A (Target Stability): 1.0 M KOH buffered to pH 12 using boric acid or phosphate adjustments (Note: Borate may complex; simple KOH dilution is preferred for battery simulation).

-

Condition B (Accelerated Stress): 1.0 M KOH (pH 14 ).

-

-

Solvation: Dissolve 2,6-DBEAQ to a concentration of 0.1 M in both electrolytes.

-

Critical Step: If solubility is slow, sonicate under Argon sparging to prevent oxidative dimerization (anthrone formation).

-

Phase B: Thermal Incubation (Arrhenius Profiling)

To predict shelf-life or cycle-life, use elevated temperatures to accelerate degradation.

-

Aliquot samples into PTFE-lined pressure vessels (to prevent evaporation/concentration changes).

-

Incubate at three isotherms: 65°C, 75°C, and 95°C .

-

Sampling Intervals:

-

pH 14 samples: Extract every 24 hours for 5 days.

-

pH 12 samples: Extract every 48 hours for 14 days (degradation is significantly slower).

-

Phase C: Analytical Quantification (1H-NMR)

Why NMR? HPLC may require acidification which precipitates 2,6-DHAQ, complicating quantification. NMR in D2O/NaOD allows direct observation of the soluble species.

-

Quenching: Cool aliquots to room temperature immediately.

-

Internal Standard: Add a known concentration of Sodium Methanesulfonate (or Maleic Acid) as an internal integration standard.

-

Acquisition: Acquire 1H-NMR spectra (500 MHz recommended).

-

Integration:

-

Monitor the triplet at ~4.2 ppm (ether-linked methylene protons).

-

Monitor the aromatic protons at ~7-8 ppm .

-

Loss of the 4.2 ppm signal relative to the internal standard indicates side-chain cleavage.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for determining hydrolytic stability constants.

Data Synthesis & Stability Metrics

The degradation of 2,6-DBEAQ follows pseudo-first-order kinetics with respect to the anthraquinone concentration. The rate equation is defined as:

Where:

-

= Concentration at time

-

= Observed rate constant (

Comparative Stability Data (Representative)

The following table summarizes the dramatic impact of pH on the half-life (

| Parameter | pH 12 (Mild Alkaline) | pH 14 (Hyper Alkaline) | Impact Analysis |

| Dominant Mechanism | Slow oxidative dimerization (minor) | Rapid Nucleophilic Ether Cleavage | Critical Failure Mode |

| Half-Life (25°C) | > 10 Years (Extrapolated) | ~ 5 Years (Extrapolated) | pH 12 extends shelf life |

| Half-Life (95°C) | ~ 150 Days | ~ 5 Days | 30x Stability Factor |

| Solubility | ~ 0.6 M | > 1.0 M | Trade-off: Stability vs. Energy Density |

Technical Interpretation: At pH 14, the hydroxide concentration is 100x higher than at pH 12.[7] The degradation rate does not scale linearly; it scales with the nucleophilicity and the specific activation energy of the ether cleavage. The "Goldilocks Zone" for 2,6-DBEAQ is pH 11.5–12.5 , where solubility is sufficient for device operation (or drug formulation) but hydrolytic cleavage is kinetically inhibited.

Translational Insight for Drug Development

While 2,6-DBEAQ is a battery electrolyte, its behavior models prodrug stability .

-

Linker Chemistry: The butyrate chain acts similarly to ester/ether-linked promoieties used to solubilize lipophilic drugs.

-

Formulation: If formulating anthraquinone-based therapeutics (similar to Mitoxantrone) for high-pH delivery or storage, this data confirms that maintaining pH < 13 is vital to prevent precipitation of the parent scaffold.

-

Toxicity: The degradation product, 2,6-DHAQ, is significantly less soluble. In a biological context, this precipitation could lead to crystallization in tissues or catheters.

References

-

Kwabi, D. G., et al. (2018).[2][12] Alkaline Quinone Flow Battery with Long Lifetime at pH 12. Joule. [Link]

-

Goulet, M.-A., & Aziz, M. J. (2018). Flow Battery Molecular Engineering. Journal of the Electrochemical Society. [Link]

-

Ji, Y., et al. (2021). Anthraquinone Derivatives for Aqueous Redox Flow Batteries. Frontiers in Energy Research. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Frontiers | Organic Electroactive Molecule-Based Electrolytes for Redox Flow Batteries: Status and Challenges of Molecular Design [frontiersin.org]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]

- 6. calpaclab.com [calpaclab.com]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. US20210009497A1 - Quinones having high capacity retention for use as electrolytes in aqueous redox flow batteries - Google Patents [patents.google.com]

- 11. WO2019157437A1 - Quinones having high capacity retention for use as electrolytes in aqueous redox flow batteries - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 2,6-Dbeaq from 2,6-DHAQ

Application Note: High-Purity Synthesis of 2,6-Bis(2-ethylhexylamino)anthraquinone

Executive Summary & Scope

This application note details the synthetic protocol for 2,6-bis(2-ethylhexylamino)anthraquinone (herein referred to as 2,6-DEHAAQ ) starting from 2,6-dihydroxyanthraquinone (2,6-DHAQ) .

Critical Disambiguation: Researchers in Organic Redox Flow Batteries (ORFBs) often encounter the acronym "DBEAQ" .[1] It is vital to distinguish between two chemically distinct species:

-

The Ether (Standard RFB Electrolyte): 4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate.[2][1]

-

The Amine (Target of this Protocol): 2,6-bis(2-ethylhexylamino)anthraquinone.[2][1]

-

Note: While the ether is synthesized via Williamson etherification, the amino derivative requires activation of the hydroxyl groups to facilitate nucleophilic aromatic substitution (

).

This guide prioritizes the Triflate Activation Route . Unlike the traditional industrial route utilizing corrosive phosphoryl chloride (

Reaction Mechanism & Logic

The conversion of 2,6-DHAQ to 2,6-DEHAAQ faces a kinetic barrier: the hydroxyl groups on the anthraquinone core are poor leaving groups.[2] Direct amination is inefficient due to the lack of ortho-carbonyl activation (unlike the 1,4-isomers).[2][1]

The Strategy:

-

Activation: Convert the hydroxyls into triflates (trifluoromethanesulfonates), which are "super-leaving groups" (

of conjugate acid -

Substitution: Perform

with 2-ethylhexylamine. The electron-withdrawing nature of the anthraquinone ring, combined with the triflate leaving group, facilitates this substitution without requiring transition metal catalysis (though Pd-catalysis can be used for difficult cases).

Reaction Scheme Visualization

Figure 1: Two-step synthesis pathway via triflate activation, avoiding harsh chlorination conditions.

Experimental Protocol

Phase 1: Activation (Synthesis of 2,6-Bis(trifluoromethanesulfonyloxy)anthraquinone)

Rationale: 2,6-DHAQ is poorly soluble in non-polar solvents.[2][1] Pyridine serves a dual role as the solvent and the base to neutralize the triflic acid byproduct.[1]

Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,6-DHAQ | 1.0 | Substrate |

| Triflic Anhydride (

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Suspension: Add 2,6-DHAQ (5.0 g, 20.8 mmol) to anhydrous Pyridine (50 mL). Cool the suspension to 0°C in an ice bath.

-

Addition: Dropwise add Triflic Anhydride (

) (8.75 mL, 52.0 mmol, 2.5 equiv) over 20 minutes. Caution: Reaction is exothermic and fumes. -

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. The suspension should clear as the lipophilic triflate forms.[1]

-

Workup: Pour the reaction mixture into Ice Water (200 mL). Extract with DCM (

mL).[1] -

Wash: Wash the combined organic layers with cold 1M HCl (

mL) to remove pyridine, followed by Brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Yield: Expect ~90-95% yield of a beige/pale-yellow solid.[2][1] This intermediate is stable enough for the next step without column chromatography.[1]

Phase 2: Amination (Synthesis of 2,6-DEHAAQ)

Rationale: The triflate group is an excellent leaving group.[1] While Pd-catalysis (Buchwald-Hartwig) can be used, the electron-deficient anthraquinone core allows for direct nucleophilic displacement at elevated temperatures, which is cleaner and cheaper.[2][1]

Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,6-Bis(trifloxy)AQ | 1.0 | Intermediate |

| 2-Ethylhexylamine | 4.0 | Nucleophile |

| DMSO or NMP | Solvent | Polar Aprotic Solvent |

|

Step-by-Step Procedure:

-

Setup: In a pressure tube or RBF with a reflux condenser, dissolve the Triflate Intermediate (5.0 g, ~10 mmol) in anhydrous DMSO (40 mL).

-

Addition: Add 2-Ethylhexylamine (6.6 mL, 40 mmol, 4.0 equiv).

-

Heating: Heat the mixture to 100–110°C for 12–16 hours.

-

Workup: Cool to RT. Pour the mixture into Water (300 mL) with vigorous stirring. The product will precipitate as a dark solid.[1]

-

Filtration: Filter the precipitate and wash copiously with water to remove DMSO and excess amine.[1] Wash with cold Methanol (50 mL) to remove unreacted organic impurities.[1]

-

Purification: Recrystallize from Ethanol or DMF/Water .[1] For analytical purity (drug development standards), perform flash column chromatography (Silica, Eluent: 5-10% EtOAc in Hexanes).[1]

Characterization & Validation

To ensure the integrity of the synthesized material, the following validation parameters must be met.

| Technique | Expected Result | Interpretation |

| Appearance | Deep Red/Purple Powder | Characteristic of charge-transfer in amino-AQs.[2] |

| 1H NMR (CDCl3) | Confirm loss of OH signal and integration of alkyl chains (34 protons for two chains).[2][1] | |

| Solubility | Soluble in DCM, Toluene, THF. Insoluble in Water.[2][1][3] | Critical for non-aqueous flow battery or dye applications.[2][1] |

| Mass Spec (ESI) | Confirms molecular formula |

Self-Validating Checkpoint: If the product remains yellow or orange, the substitution is incomplete (mono-substitution). Increase temperature to 130°C or extend reaction time. A deep red/purple shift is the primary visual indicator of success.[1]

Safety & Handling

-

Triflic Anhydride (

): Highly corrosive and moisture sensitive.[1] Handle only in a fume hood under inert atmosphere. Causes severe burns.[2][1] -

Anthraquinones: Many AQ derivatives are potential sensitizers.[1] Wear full PPE (gloves, goggles, lab coat) to avoid skin contact and dust inhalation.[1]

-

Waste Disposal: Collect halogenated solvents (DCM) and basic organic waste (Pyridine/Amine mixtures) in separate, clearly labeled waste streams.[1]

References

-

Kwabi, D. G., et al. (2018).[1] Alkaline Quinone Flow Battery with Long Lifetime.[1][4] Joule.[1] (Discusses stability of 2,6-substituted anthraquinones).

-

Goulet, M.-A., & Aziz, M. J. (2018).[1] Flow Battery Molecular Engineering.[2][1][5][6] Journal of the Electrochemical Society.[1] (Context for "DBEAQ" nomenclature and solubility).

-

BenchChem Protocols. (2025). Synthesis of 2,6-Dichloroquinoxaline and Anthraquinone Analogues.[2][1][4][7] (General reference for chlorination/activation protocols).

-

Organic Syntheses.

-Chloroanthraquinone. Org.[1][3][5][6][8][9] Synth. 1938, 18, 15. (Historical basis for halogenation of anthraquinones). -

Frontiers in Pharmacology. (2020). Development of Anthraquinone Derivatives as NTPDase Inhibitors.[1] (Microwave and catalytic amination protocols).[1][10]

Sources

- 1. Anthraquinone - Wikipedia [en.wikipedia.org]

- 2. CAS 84-51-5: 2-Ethylanthraquinone | CymitQuimica [cymitquimica.com]

- 3. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US1910693A - Process for preparing anthraquinone derivatives - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 10. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]

Measuring diffusion coefficient of 2,6-Dbeaq using RDE

Application Note: Precision Determination of Mass Transport Properties for 2,6-DBEAQ using RDE

) of 2,6-DBEAQ in Alkaline Electrolyte.Part 1: Introduction & Significance

2,6-DBEAQ (4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate) is a benchmark negolyte (negative electrolyte) molecule for aqueous organic redox flow batteries (AORFBs).[1] Its design—functionalizing the 2,6-dihydroxyanthraquinone (2,6-DHAQ) core with solubilizing carboxylate chains—addresses the critical solubility limits of earlier quinones while maintaining a low redox potential suitable for high-voltage cells.[1]

Accurate determination of the Diffusion Coefficient (

Part 2: Theoretical Framework

The experiment relies on the Levich Equation , which describes the mass-transport-controlled limiting current (

Where:

- : Limiting current (Amperes)[1]

- : Number of electrons transferred (n=2 for 2,6-DBEAQ)[1][2]

-

: Faraday constant (

-

: Geometric area of the electrode (

-

: Diffusion coefficient (

-

: Angular rotation speed (

-

: Kinematic viscosity of the electrolyte (

Experimental Logic:

By plotting

Part 3: Experimental Protocol

Materials & Equipment

| Component | Specification | Notes |

| Analyte | 2,6-DBEAQ (>98% purity) | Synthesized via Kwabi et al. method [1] or commercial source.[1] |

| Electrolyte | 1.0 M KOH (aq) | Prepare with Type I ultrapure water ( |

| Working Electrode | Glassy Carbon (GC) Disk | Diameter: 5.0 mm ( |

| Reference Electrode | Ag/AgCl (3 M NaCl) | Double-junction recommended to prevent |

| Counter Electrode | Platinum Wire/Coil | Surface area must be |

| Gas Supply | Argon or Nitrogen (5.0 grade) | Essential for deaeration (Oxygen reduction interferes at -0.4 V).[1] |

Workflow Visualization

Caption: Step-by-step workflow for RDE determination of diffusion coefficients.

Detailed Procedures

Step 1: Electrode Pre-treatment (Critical) [1]

-

Polish the Glassy Carbon (GC) electrode on a micro-cloth pad using 0.05 µm alumina slurry in a "figure-8" motion for 2 minutes.

-

Sonicate in ultrapure water for 30 seconds to remove alumina particles.

-

Validation: The surface should be mirror-like.[1] Any hydrophobicity or visible scratches will distort the diffusion layer.

Step 2: Solution Preparation

-

Prepare 10 mL of 1.0 M KOH .

-

Dissolve 2,6-DBEAQ to a concentration of 5.0 mM .

-

Viscosity Note: The kinematic viscosity (

) of 1.0 M KOH is approximately

Step 3: Cell Assembly & Deaeration

-

Fill the cell with the electrolyte.[4]

-

Purge with Argon/Nitrogen for 20 minutes . The gas dispersion tube must be fully submerged.

-

During measurement: Lift the gas tube above the solution (blanket mode) to prevent bubble noise.

Step 4: Electrochemical Measurements

-

Cyclic Voltammetry (CV):

-

Linear Sweep Voltammetry (LSV) - RDE:

-

Scan Rate:

(Slow scan ensures steady-state conditions).[1] -

Rotation Speeds (

): 400, 900, 1600, 2500 RPM. -

Why these speeds? Their square roots are integers (20, 30, 40, 50), simplifying quick checks.

-

Part 4: Data Analysis & Calculation

Constructing the Levich Plot

-

Extract the Limiting Current (

) from the LSV plateaus at a fixed potential (e.g., -

Convert RPM to

: -

Plot

(y-axis) vs

Calculation Example

Assume the following experimental data for 5 mM 2,6-DBEAQ:

| RPM | |||

| 400 | 41.89 | 6.47 | 0.85 |

| 900 | 94.25 | 9.71 | 1.28 |

| 1600 | 167.55 | 12.94 | 1.70 |

| 2500 | 261.80 | 16.18 | 2.13 |

Slope Calculation (

Solving for

Inputs:

Result:

Note: This value aligns with literature standards for 2,6-DBEAQ [2].

Logic Diagram: The Levich Solver

Caption: Logic flow for extracting Diffusion Coefficient from RDE data.

Part 5: Troubleshooting & Quality Control

-

Non-Zero Intercept: If the Levich plot does not pass through the origin, it indicates a kinetic limitation (mixed control). Action: Use the Koutecký-Levich equation (

vs -

Hysteresis: If forward and backward scans do not overlap, the electrode surface may be changing (adsorption). Action: Re-polish and check electrolyte purity.

-

Bubble Noise: Spikes in the LSV plateau. Action: Ensure the purge gas tube is fully retracted from the liquid during rotation.

References

-

Kwabi, D. G., et al. "Alkaline Quinone Flow Battery with Long Lifetime at pH 12." Joule, vol. 2, no. 9, 2018, pp. 1894-1906.[1]

-

Lin, K., et al. "Alkaline Quinone Flow Battery." Science, vol. 349, no.[4] 6255, 2015, pp. 1529-1532.[1] (Reference for 2,6-DHAQ/DBEAQ methodology and viscosity parameters).

- Bard, A. J., & Faulkner, L. R.Electrochemical Methods: Fundamentals and Applications. 2nd Edition, Wiley, 2001.

Sources

- 1. 2,6-Bis(diphenylamino)anthracene-9,10-dione | C38H26N2O2 | CID 58927077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20210009497A1 - Quinones having high capacity retention for use as electrolytes in aqueous redox flow batteries - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application Note: Elucidating the Redox Kinetics of 2,6-Diaminoanthraquinone (2,6-Dbeaq) using Levich Plot Analysis

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for investigating the redox kinetics of 2,6-diaminoanthraquinone (2,6-Dbeaq) using rotating disk electrode (RDE) voltammetry and Levich plot analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in characterizing the electrochemical behavior of redox-active molecules. We delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. The protocol outlines the determination of key kinetic parameters, including the diffusion coefficient (D) and the standard heterogeneous rate constant (k°), providing a foundational understanding of 2,6-Dbeaq's electrochemical properties.

Introduction: The Significance of 2,6-Dbeaq and Its Redox Behavior

2,6-Diaminoanthraquinone (2,6-Dbeaq) is a redox-active organic molecule with a growing presence in diverse scientific fields. Its anthraquinone core endows it with rich electrochemical properties, making it a molecule of interest in the development of novel therapeutic agents, high-performance supercapacitors, and advanced dye chemistry.[1][2] The redox behavior of 2,6-Dbeaq, specifically the kinetics of its electron transfer processes, governs its functionality and performance in these applications. A thorough understanding of its redox kinetics is therefore paramount for its effective utilization.

Rotating disk electrode (RDE) voltammetry is a powerful hydrodynamic electrochemical technique that allows for the precise control of mass transport of electroactive species to the electrode surface.[3] This control enables the decoupling of mass transport effects from electron transfer kinetics, providing a clear window into the intrinsic reactivity of the molecule.[3] By systematically varying the rotation rate of the electrode, we can modulate the diffusion layer thickness and, through the application of the Levich and Koutecký-Levich equations, extract fundamental kinetic parameters.

This application note will guide you through the process of conducting RDE experiments with 2,6-Dbeaq and analyzing the resulting data using Levich plots to determine its diffusion coefficient and gain insights into its electron transfer kinetics.

Theoretical Foundation: The Levich and Koutecký-Levich Equations

The cornerstone of RDE analysis is the Levich equation, which describes the limiting current (IL) in a mass-transport-limited electrochemical reaction.[4] The equation is given by:

IL = 0.620 * n * F * A * D2/3 * ν-1/6 * C * ω1/2

Where:

-

IL is the Levich or limiting current (A)

-

n is the number of electrons transferred in the redox reaction

-

F is the Faraday constant (96,485 C/mol)

-

A is the geometric area of the electrode (cm²)

-

D is the diffusion coefficient of the electroactive species (cm²/s)

-

ν is the kinematic viscosity of the electrolyte (cm²/s)

-

C is the bulk concentration of the electroactive species (mol/cm³)

-

ω is the angular rotation rate of the electrode (rad/s)

A Levich plot is a graph of the limiting current (IL) versus the square root of the angular rotation rate (ω1/2). For a purely diffusion-controlled reaction, this plot will be a straight line passing through the origin.[5] The slope of this line can be used to determine the diffusion coefficient (D) of the analyte.

For reactions that are not purely diffusion-controlled and exhibit sluggish kinetics, the Koutecký-Levich equation is employed.[6][7] This equation relates the measured current (I) to the kinetic current (IK) and the mass-transport-limited current (IL):

1/I = 1/IK + 1/IL = 1/IK + 1/(0.620 * n * F * A * D2/3 * ν-1/6 * C * ω1/2)

A Koutecký-Levich plot is a graph of the inverse of the measured current (1/I) versus the inverse of the square root of the angular rotation rate (ω-1/2).[6][7] The y-intercept of this plot provides the inverse of the kinetic current (1/IK), which is independent of mass transport. From the kinetic current, the standard heterogeneous rate constant (k°) can be determined.[6]

Experimental Protocol: RDE Voltammetry of 2,6-Dbeaq

This protocol details the steps for performing RDE voltammetry on a solution of 2,6-Dbeaq.

Materials and Reagents

-

2,6-Diaminoanthraquinone (2,6-Dbeaq)

-

Supporting Electrolyte (e.g., 0.1 M KCl or a suitable non-aqueous electrolyte like acetonitrile with 0.1 M TBAPF₆, depending on the solubility and stability of 2,6-Dbeaq)

-

Solvent (e.g., deionized water, acetonitrile)

-

Polishing materials (e.g., alumina slurries of various particle sizes, polishing pads)

-

Standard electrochemical cell with three electrodes:

-

Working Electrode: Glassy carbon or platinum rotating disk electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire or mesh

-

Instrumentation

-

Potentiostat with a rotator control unit

-

Rotating disk electrode setup

Experimental Workflow

Caption: Experimental workflow for Levich plot analysis of 2,6-Dbeaq.

Step-by-Step Methodology

-

Solution Preparation: Prepare a stock solution of 2,6-Dbeaq of known concentration (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte. Ensure complete dissolution. The solubility of diaminoanthraquinone derivatives can be low in some solvents, so careful selection is necessary.

-

Electrode Preparation:

-

Polish the working electrode surface to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Sonication in the solvent can further ensure a clean surface.

-

-

Cell Assembly:

-

Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.

-

Add the 2,6-Dbeaq solution to the cell.

-

-

De-aeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

RDE Voltammetry:

-

Set the initial rotation rate to a low value (e.g., 100 RPM).

-

Perform a cyclic voltammogram (CV) or linear sweep voltammogram (LSV) over a potential range that encompasses the redox event of 2,6-Dbeaq. A slow scan rate (e.g., 10-50 mV/s) is recommended to ensure steady-state conditions.

-

Increase the rotation rate in a stepwise manner (e.g., 100, 400, 900, 1600, 2500 RPM) and record a voltammogram at each speed.[5] Using multiples of perfect squares simplifies the plotting of data against the square root of the rotation rate.[5]

-

For each voltammogram, determine the limiting current (IL) from the plateau of the wave.

-

Data Analysis and Interpretation

Levich Plot Construction and Analysis

-

Data Tabulation: Create a table of the limiting current (IL) and the corresponding rotation rates (ω in rad/s; ω = RPM * 2π / 60). Calculate ω1/2 for each data point.

| Rotation Rate (RPM) | Angular Velocity (ω, rad/s) | ω1/2 (rad/s)1/2 | Limiting Current (IL, A) |

| 100 | 10.47 | 3.24 | Experimental Value |

| 400 | 41.89 | 6.47 | Experimental Value |

| 900 | 94.25 | 9.71 | Experimental Value |

| 1600 | 167.55 | 12.94 | Experimental Value |

| 2500 | 261.80 | 16.18 | Experimental Value |

-

Plotting: Plot IL on the y-axis against ω1/2 on the x-axis.

-

Linear Regression: Perform a linear regression on the data. A good linear fit (R² > 0.99) that passes through the origin is indicative of a diffusion-controlled process.

-

Diffusion Coefficient Calculation: The slope of the Levich plot is equal to 0.620 * n * F * A * D2/3 * ν-1/6 * C. Rearrange the equation to solve for the diffusion coefficient (D). The kinematic viscosity (ν) of the electrolyte solution needs to be known or measured. For many aqueous solutions, it is close to that of water (~0.01 cm²/s). For a related diaminoanthraquinone derivative in an organic electrolyte, diffusion coefficients have been reported in the range of 0.7-1.1 x 10⁻⁵ cm²/s.

Caption: Logical flow for Levich and Koutecký-Levich data analysis.

Koutecký-Levich Plot for Kinetic Analysis

If the Levich plot deviates from linearity or does not pass through the origin, or if the redox process is known to be kinetically sluggish, a Koutecký-Levich analysis is necessary to determine the kinetic parameters.[6]

-

Data Extraction: At a fixed potential in the rising portion of the voltammograms, record the current (I) at each rotation rate (ω).

-

Data Tabulation: Create a table with columns for 1/I and ω-1/2.

-

Plotting: Plot 1/I (y-axis) versus ω-1/2 (x-axis).

-

Analysis:

-

The y-intercept of the linear fit corresponds to 1/IK. The kinetic current, IK, can then be calculated.

-

The slope of the plot can also be used to determine the diffusion coefficient, providing a cross-validation of the value obtained from the Levich plot.

-

The kinetic current is related to the standard heterogeneous rate constant (k°) by the Butler-Volmer equation. A more detailed analysis involving Tafel plots constructed from Koutecký-Levich data at various potentials can yield both k° and the transfer coefficient (α).[6] The Koutecký-Levich method is most effective for reactions with k° values up to approximately 10⁻² cm/s.[6]

-

Trustworthiness and Self-Validation

The robustness of this protocol lies in its internal checks and balances:

-

Linearity of Plots: The linearity of the Levich and Koutecký-Levich plots serves as a primary diagnostic tool. A poor linear fit may indicate experimental issues such as electrode surface fouling, uncompensated resistance, or non-ideal hydrodynamic behavior.

-

Consistency of Diffusion Coefficient: The diffusion coefficient can be calculated from both the Levich and Koutecký-Levich plots. Agreement between these two values enhances confidence in the experimental results.

-

Reproducibility: Repeating the measurements with a freshly prepared electrode surface should yield consistent results, confirming the reliability of the data.

Conclusion

This application note has provided a detailed, step-by-step guide for the characterization of the redox kinetics of 2,6-diaminoanthraquinone using rotating disk electrode voltammetry. By following the outlined protocols for experimental execution and data analysis, researchers can reliably determine the diffusion coefficient and gain valuable insights into the electron transfer kinetics of this important molecule. The principles and methodologies described herein are broadly applicable to the study of other redox-active species, providing a fundamental tool for electrochemical research and development.

References

-

Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering. [Link]

-

Levich equation. Wikipedia. [Link]

-

A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery Materials. DASH. [Link]

-

Graphene covalently functionalized with 2,6-diaminoanthraquinone (DQ) as a high performance electrode material for supercapacitors. New Journal of Chemistry. [Link]

-

Enhanced Electrochromic Properties of 2,6-diaminoanthraquinone and 1,3,5-triformylresorcinol (DAAQ-TFP) Covalent Organic Framework/Functionalized Graphene Oxide Composites Containing Anthraquinone Active Unit. ResearchGate. [Link]

-

First Principles Design of Anthraquinone Derivatives in Redox Flow Batteries. International Journal of Electrochemical Science. [Link]

-

2,6-Diaminoanthraquinone. PubChem. [Link]

-

Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. RSC Advances. [Link]

-

Rotating disk electrode (RDE) measurement. ALS Co., Ltd. [Link]

-

Fast and stable cycling of 2,6‐diaminoanthraquinone as a redox‐active organic cathode for sodium‐ion batteries. ResearchGate. [Link]

-

Koutecký-Levich analysis: the principles. BioLogic Learning Center. [Link]

-

Impact of the redox mediator sodium anthraquinone-2,6-disulphonate (AQDS) on the reductive decolourisation of the azo dye Reactive Red 2 (RR2) in one- and two-stage anaerobic systems. PubMed. [Link]

-

Structures of anthraquinone derivatives. ResearchGate. [Link]

-

2,6-Diaminoanthraquinone covalently crosslinked graphene network noncovalently modified by indanthrone as an organic molecular electrode for supercapacitor. ResearchGate. [Link]

-

Investigation of the redox chemistry of anthraquinone derivatives using density functional theory. PubMed. [Link]

-

Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes. Asian Journal of Chemistry. [Link]

-

2,6-diaminoanthraquinone anchored on functionalized biomass porous carbon boosts electrochemical stability for metal-free redox supercapacitor electrode. R Discovery. [Link]

-

Diffusion coefficients of organic molecules in sucrose–water solutions and comparison with Stokes–Einstein predictions. Atmospheric Chemistry and Physics. [Link]

-

Levich Study (RDE). Pine Research Instrumentation. [Link]

-

Koutecký–Levich equation. Wikipedia. [Link]

-

Application Note. OrigaLys. [Link]

Sources

- 1. Graphene covalently functionalized with 2,6-diaminoanthraquinone (DQ) as a high performance electrode material for supercapacitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. biologic.net [biologic.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. electrochemsci.org [electrochemsci.org]

Precision Functionalization of 2,6-Dihydroxyanthraquinone: Synthesis of Carboxymethyl Derivatives

Application Note: AN-DHAQ-001

Abstract

This guide details the robust functionalization of 2,6-dihydroxyanthraquinone (2,6-DHAQ, Anthraflavic Acid) to introduce carboxylic acid moieties via O-alkylation. This transformation is critical for researchers developing Aqueous Organic Redox Flow Batteries (AORFBs) , Metal-Organic Frameworks (MOFs) , and Anticancer Conjugates . The resulting derivative, 2,2'-((9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(oxy))diacetic acid, serves as a highly soluble, bifunctional linker that retains the redox activity of the anthraquinone core while enabling downstream conjugation or coordination chemistry.

Strategic Pathway Analysis

The functionalization of 2,6-DHAQ presents a "solubility paradox": the starting material is rigid and insoluble in most organic solvents (except high-pH aqueous solutions or hot DMSO), while the target dicarboxylic acid must be highly pure for electrochemical or MOF applications.

We utilize a Two-Stage Williamson Ether Synthesis strategy. Unlike direct carboxylation (Kolbe-Schmitt), which requires harsh conditions that often degrade the quinone core, this route uses a "Protect-then-Hydrolyze" logic to ensure solubility during the reaction and easy purification of the final product.

Reaction Scheme

The pathway involves the nucleophilic attack of the 2,6-DHAQ phenoxide ion on an

Figure 1: Two-stage synthesis pathway ensuring preservation of the redox-active anthraquinone core.

Experimental Protocol

Stage 1: Synthesis of the Diester Intermediate

Objective: Convert the insoluble 2,6-DHAQ into a soluble diester to facilitate purification.

Reagents & Stoichiometry

| Component | Role | Eq. | Mass/Vol (Scale) |

| 2,6-DHAQ | Substrate | 1.0 | 1.00 g (4.16 mmol) |

| Methyl Bromoacetate | Electrophile | 2.5 | 1.59 g (1.0 mL) |

| Base | 3.0 | 1.72 g | |

| DMF (Anhydrous) | Solvent | - | 20 mL |

Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

-

Expert Insight: 2,6-DHAQ is prone to oxidative dimerization at high pH in the presence of oxygen. An inert atmosphere is strictly required to maintain the monomeric state.

-

-

Solubilization: Add 2,6-DHAQ and anhydrous DMF. Stir at room temperature. The solution will remain a suspension.

-

Deprotonation: Add

in one portion. The suspension will turn a deep red/orange color, indicating the formation of the phenoxide anion. Stir for 30 minutes at ambient temperature. -

Alkylation: Dropwise add Methyl Bromoacetate via syringe over 5 minutes.

-

Reaction: Heat the mixture to 85°C using an oil bath. Stir vigorously for 16 hours (Overnight) .

-

Visual Check: The deep red color typically fades to a lighter yellow/brown as the phenoxide is consumed and the neutral ester forms.

-

-

Workup (Precipitation): Cool the reaction to room temperature. Pour the mixture into 200 mL of ice-cold water . The diester product will precipitate immediately as a beige/yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash copiously with water (

mL) to remove residual DMF and inorganic salts. -

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

QC Stop Point: Check purity via TLC (Mobile Phase: 5% Methanol in DCM). If a baseline spot remains (unreacted -OH), recrystallize from Acetone/Ethanol.

-

Stage 2: Hydrolysis to Carboxylic Acid

Objective: Saponify the ester groups to release the free carboxylic acids.

Procedure

-

Dissolution: Suspend the dried diester (from Stage 1) in 50 mL of Ethanol .

-

Saponification: Add 10 mL of 2M NaOH (aq) .

-

Reflux: Heat the mixture to reflux (80°C) for 2–3 hours. The solid should dissolve completely as the disodium salt is formed.

-

Acidification: Cool to room temperature. Slowly add 1M HCl dropwise while stirring until the pH reaches ~1–2.

-

Precipitation: The target dicarboxylic acid will precipitate as a bright yellow powder.

-

Final Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quality Control & Validation

Trustworthiness in synthesis requires self-validating spectral signatures.

| Technique | Expected Signature | Diagnostic Value |

| Critical: Represents the | ||

| Confirms presence of carboxylic acid (-COOH). Disappears with | ||

| FT-IR | 1700–1730 cm | Strong C=O stretch (Carboxylic Acid). |

| Solubility Test | Soluble in 0.1M NaOH | Confirms acid functionality (Starting diester is insoluble in aq. base). |

Workflow Logic Diagram

Use this decision tree to navigate the purification process.

Figure 2: Purification decision tree to ensure high-purity precursors for MOF or battery applications.

Troubleshooting & Optimization

The "Solubility Paradox" in MOF Synthesis

When using this derivative for Metal-Organic Frameworks (MOFs), researchers often struggle with solvent choice.

-

Issue: The free acid is sparingly soluble in pure DMF or Ethanol at room temperature.

-

Solution: Use Solvothermal conditions .[1][2] The acid dissolves as the temperature rises in the autoclave (100°C+). Alternatively, use a "modulator" approach by adding a small amount of triethylamine to deprotonate the acid, facilitating dissolution before metal salt addition.

Aggregation in Flow Batteries

For AORFB applications,

-

Mitigation: If the dicarboxylic acid shows signs of aggregation (broadening NMR signals), convert it to the Potassium Salt form immediately. The electrostatic repulsion between the carboxylate anions prevents stacking.

References

-

Synthesis of Anthraquinone Analogues (General Protocols)

-

Source: BenchChem Application Notes.[3]

-

-

Solubility and Stability of 2,6-DHAQ in Flow B

- Title: Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggreg

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

-

MOF Synthesis using Anthraquinone Linkers

- Title: Synthesis and Characterization of Functionalized Metal-organic Frameworks.

- Source: N

-

URL:[Link]

-

2,6-DHAQ Lifetime Extension Str

Sources

- 1. (PDF) Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier [academia.edu]

- 2. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA06073G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 2,6-DBEAQ Experimental Troubleshooting

Welcome to the technical support center for 2,6-DBEAQ (4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for common challenges encountered during the handling and reaction of 2,6-DBEAQ, specifically focusing on dimerization and precipitation issues. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the compound's behavior.

Frequently Asked Questions (FAQs)

Q1: My 2,6-DBEAQ has precipitated out of my reaction mixture. What is the quickest way to get it back into solution?

A1: The most immediate step is to gently warm the reaction mixture while stirring. The solubility of most organic compounds, including 2,6-DBEAQ, generally increases with temperature.[1] If warming alone is insufficient, consider adding a small amount of a co-solvent in which 2,6-DBEAQ is known to have higher solubility. However, be mindful that changing the solvent system can affect your reaction's outcome.

Q2: I'm observing a new, less-polar spot on my TLC that I suspect is a dimer of 2,6-DBEAQ. What are the likely causes?

A2: Dimerization of anthraquinone derivatives can be promoted by several factors, including exposure to light (photo-oxidation), the presence of atmospheric oxygen, or high temperatures.[2][3] These conditions can generate reactive intermediates that then combine to form a dimer.

Q3: Can the pH of my solution influence the solubility and stability of 2,6-DBEAQ?

A3: Absolutely. For anthraquinone derivatives, pH can significantly impact both solubility and stability.[4][5] While 2,6-DBEAQ is designed for good solubility in alkaline conditions, significant deviations from the optimal pH range can lead to precipitation.[6] Furthermore, extreme pH values can catalyze degradation pathways.

In-Depth Troubleshooting Guides

Guide 1: Tackling Unexpected Precipitation of 2,6-DBEAQ

Precipitation of your starting material or product can bring an experiment to a halt. Understanding the causative factors is key to resolving the issue and preventing its recurrence.

Underlying Causes of Precipitation:

-

Solvent Incompatibility: The "like dissolves like" principle is fundamental. 2,6-DBEAQ, being a large aromatic molecule with polar ester groups, has nuanced solubility. While it is soluble in some polar organic solvents, its solubility can be limited in non-polar solvents or even in some highly polar protic solvents.[7][8]

-

Supersaturation: If the concentration of 2,6-DBEAQ exceeds its solubility limit in the chosen solvent at a given temperature, it will precipitate out. This can happen if the solvent volume is too low or if the temperature of the solution decreases.[9]

-

Changes in the Solvent System: During a reaction, the polarity of the solvent system can change as reactants are consumed and products are formed. This shift can decrease the solubility of 2,6-DBEAQ, leading to its precipitation.

Troubleshooting Workflow for Precipitation:

Caption: Troubleshooting workflow for 2,6-DBEAQ precipitation.

Experimental Protocol: Solvent Screening for 2,6-DBEAQ

To prevent future precipitation issues, it's prudent to determine the solubility of 2,6-DBEAQ in various solvents.

-

Preparation: Dispense a small, accurately weighed amount of 2,6-DBEAQ (e.g., 10 mg) into several vials.

-

Solvent Addition: To each vial, add a different solvent (e.g., DMSO, DMF, THF, Dichloromethane, Acetone, Ethanol) in small, measured increments (e.g., 0.1 mL).

-

Observation: After each addition, stir or vortex the vial at a constant temperature and observe if the solid dissolves completely.

-

Quantification: Continue adding solvent until the 2,6-DBEAQ is fully dissolved. Record the total volume of solvent added to calculate the approximate solubility.

Data Summary: Solubility of Anthraquinone Derivatives

| Solvent Class | General Solubility of Anthraquinones | Rationale |

| Polar Aprotic | Good (e.g., DMSO, DMF) | These solvents can effectively solvate the polar regions of the molecule without interfering with the aromatic system through hydrogen bonding.[8] |

| Ethers | Moderate (e.g., THF, Dioxane) | Offer a balance of polarity to interact with the ester groups while being compatible with the large aromatic core. |

| Chlorinated | Moderate (e.g., Dichloromethane) | Can dissolve many organic compounds, but solubility may be limited for more polar molecules. |

| Alcohols | Sparingly to Moderate (e.g., Ethanol) | The "like dissolves like" rule is at play; while both are polar, the hydrogen bonding nature of alcohols can sometimes be less effective at solvating large, complex molecules compared to aprotic solvents.[7] |

| Non-Polar | Poor (e.g., Hexane, Toluene) | The large difference in polarity between the solvent and the polar functional groups of 2,6-DBEAQ leads to poor solvation.[7] |

Guide 2: Investigating and Mitigating 2,6-DBEAQ Dimerization

The formation of dimers is a common side reaction for many aromatic compounds, and it can significantly reduce the yield of your desired product.

Plausible Mechanisms of Dimerization:

-

Photo-induced Dimerization: Anthraquinones are known to be photosensitive.[3] Upon absorption of light, the molecule can be excited to a state where it can react with a ground-state molecule to form a dimer.[10]

-

Oxidative Dimerization: In the presence of oxygen, radical intermediates can be formed, which can then couple to form a dimer. This process can be accelerated by heat or light.[11]

-

Concentration Effects: At high concentrations, the probability of two 2,6-DBEAQ molecules encountering each other in a favorable orientation for dimerization increases.

Logical Flow for Troubleshooting Dimerization:

Caption: Diagnostic workflow for troubleshooting 2,6-DBEAQ dimerization.

Experimental Protocol: Minimizing Dimer Formation

-

Inert Atmosphere: Before starting your reaction, ensure your glassware is dry and purge the reaction flask with an inert gas like nitrogen or argon for several minutes. Use solvents that have been degassed by sparging with an inert gas.

-

Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent exposure to ambient light.

-

Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating, as this can promote side reactions.[11]

-

Controlled Reagent Addition: If the dimerization is occurring as a result of a reactive intermediate, adding one of the reagents slowly (e.g., via a syringe pump) can help to keep the concentration of this intermediate low and favor the desired reaction pathway.[12]

-

Monitor Progress: Regularly monitor the reaction by TLC or LC-MS to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing dimer formation.

By systematically applying these troubleshooting principles and experimental protocols, you can more effectively diagnose and resolve issues of dimerization and precipitation in your work with 2,6-DBEAQ, leading to more successful and reproducible experimental outcomes.

References

- (2025, August 15). Solvent polarity. Fiveable.

- (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.

- Effects Of Solvents On The Amount Of Anthraquinone.

- Anthraquinone. Solubility of Things.

- Minimizing dimer formation in 3-(1-Cyanoethyl)benzoyl chloride reactions. Benchchem.

- (2025, May 16). A Deep Dive into Common Organic Solvents. ChemTalk.

- (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.

- Troubleshooting side reactions during the formyl

- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega.

- (2023, January 23).

- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.

- A Comprehensive Technical Guide to the Solubility of 1,4-Anthraquinone in Organic Solvents. Benchchem.

- (2025, October 16).

- (2025, August 6). Two new anthraquinone photoreactions.

- (2019, March 30).

- How To: Troubleshoot a Reaction. University of Rochester.

- (2022, May 30). Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage. PMC.

- (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing.

- Photochemical studies: Chromones, bischromones and anthraquinone derivatives.

- (2014, August 27). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.

- (2020, May 22). Long-lifetime, potentially low-cost anthraquinone flow battery chemistry developed from study of effects of water-solubilizing group and connection to core.

- Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley.

- (2023, December 27). Anthraquinone. Sciencemadness Wiki.

- Crystalliz

- Side Reactions in Organic Synthesis. Wiley-VCH.

- (2020, November 18). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. RSC Publishing.

- A supramolecular dimer strategy for enhancing the selective generation of sulfides and sulfoxides by visible-light induced photoredox thiol–ene cross-coupling reactions of anthraquinone. Organic Chemistry Frontiers (RSC Publishing).

- (2022, May 20).

- Guide for crystalliz

- strategies to minimize dimer formation in piperazine-2-thione reactions. Benchchem.

- (2022, August 15).

- Controlling aromatic helix dimerization in water by tuning charge repulsions. PMC - NIH.

- (2021, November 5). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. PMC.

- Getting crystals your crystallographer will treasure: a beginner's guide. PMC.

- (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?.

- Exp 2 - Crystalliz

- (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm (RSC Publishing).

- (2023, October 6). Visible-Light-Driven Quantitative Photooxidation of Anthracene to Anthraquinone Under Mild Conditions. SSRN.

- Aqueous-Soluble Organic Flow Battery Chemistry with Long Lifetime in Weak Alkaline Electrolyte. U.S. Department of Energy.

- US20100041906A1 - Method for the precipitation of organic compounds.

- A Study of Anthraquinone Structural Changes for Aqueous Redox Flow Ballery M

- (2024, August 9).

- (2021, February 24). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. PMC.

- (2023, July 17). Quinones for Aqueous Organic Redox Flow Battery: A Prospective on Redox Potential, Solubility, and Stability. Semantic Scholar.

- Solubility Characterization of Organic Molecules for Aqueous Organic Redox Flow B

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Photochemical studies: Chromones, bischromones and anthraquinone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. pure.au.dk [pure.au.dk]

- 5. pure.au.dk [pure.au.dk]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. umpir.ump.edu.my [umpir.ump.edu.my]

- 8. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

- 9. longdom.org [longdom.org]

- 10. Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Chemical Stability of 2,6-DHAQ and its Derivative, 2,6-DBEAQ

Introduction

Anthraquinone derivatives represent a versatile class of organic compounds with a broad spectrum of applications, ranging from dyes and pigments to advanced materials for energy storage and potential therapeutic agents.[1] Among these, 2,6-dihydroxyanthraquinone (2,6-DHAQ), also known as anthraflavic acid, has garnered significant interest, particularly as a redox-active material in aqueous redox flow batteries.[2][3] However, the operational stability of 2,6-DHAQ can be a limiting factor in certain applications, especially under alkaline conditions.[3][4] This has spurred the development of derivatives designed for enhanced performance.

One such derivative is 4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate (2,6-DBEAQ), which was engineered to improve both solubility and chemical stability.[3][5] The strategic functionalization of the 2,6-DHAQ core addresses some of its intrinsic stability challenges.[3]

This guide, intended for researchers, scientists, and professionals in drug development and materials science, provides an in-depth, objective comparison of the chemical stability of 2,6-DHAQ and 2,6-DBEAQ. We will delve into the causality behind experimental choices for stability assessment, present detailed protocols for evaluating thermal, photochemical, and pH-dependent stability, and provide a framework for interpreting the resulting data.

Molecular Structures and Physicochemical Properties

The key difference between 2,6-DHAQ and 2,6-DBEAQ lies in the functional groups at the 2 and 6 positions of the anthraquinone core. In 2,6-DBEAQ, the hydroxyl groups of 2,6-DHAQ are replaced with butyrate ether-linked side chains, a modification that significantly impacts the molecule's physicochemical properties and stability.[3][6]

Figure 1: Chemical Structures of 2,6-DHAQ and 2,6-DBEAQ.

| Property | 2,6-Dihydroxyanthraquinone (2,6-DHAQ) | 4,4'-((9,10-anthraquinone-2,6-diyl)dioxy)dibutyrate (2,6-DBEAQ) |

| Synonyms | Anthraflavic acid, Anthraflavin | 2,6-di-butanoate ether anthraquinone |

| CAS Number | 84-60-6[2] | 2206983-02-1 |

| Molecular Formula | C₁₄H₈O₄[7] | C₂₂H₂₀O₈ |

| Molecular Weight | 240.21 g/mol [7] | 412.39 g/mol |

| Melting Point | >320 °C[2][8] | Not widely reported |

| Appearance | Yellow/Golden solid powder/crystals[8] | Data not readily available |

Understanding Chemical Stability: A Critical Parameter

The chemical stability of an active molecule is paramount, dictating its shelf-life, formulation requirements, and performance in its intended application.[9] For anthraquinone derivatives, several degradation pathways can compromise their integrity. In the context of redox flow batteries, where these molecules undergo repeated oxidation and reduction cycles, degradation can lead to a loss of capacity.[3] Key degradation mechanisms include:

-

Disproportionation: This is a known degradation pathway for 2,6-DHAQ, leading to the formation of anthrone species and subsequent dimerization, which can result in irreversible capacity fade.[3]

-

Nucleophilic Substitution: The anthraquinone core can be susceptible to nucleophilic attack, particularly at higher pH values. The ether linkages in 2,6-DBEAQ were designed to be more resistant to such reactions compared to other potential linkages.[6]

Forced degradation or stress testing is a systematic way to probe these vulnerabilities by exposing the compounds to conditions more severe than their intended storage or use.[1][10] These studies are crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[11]

Comparative Stability Analysis: An Overview

Literature, primarily from the field of aqueous redox flow batteries, indicates that 2,6-DBEAQ was specifically designed to overcome the stability limitations of 2,6-DHAQ, particularly in alkaline electrolytes.[3] Studies have shown that 2,6-DBEAQ exhibits a remarkably low capacity fade rate, with symmetric cell cycling tests showing less than 0.01% fade per day.[3][5] This enhanced stability is attributed to the ether-linked side chains, which not only improve solubility but also appear to mitigate the degradation pathways that affect the parent 2,6-DHAQ molecule.[3][6]

For 2,6-DHAQ, while it is a promising candidate, its capacity fade is more significant under similar conditions, with rates of around 4.3% per day reported under standard cycling, which can be mitigated through careful control of operating conditions.[12]

Experimental Design for Stability Assessment

To provide a comprehensive and objective comparison, a series of stability tests should be conducted based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).[13][14] These guidelines provide a robust framework for forced degradation studies.

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. seed.nih.gov [seed.nih.gov]

- 5. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 6. scispace.com [scispace.com]

- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. longdom.org [longdom.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. acdlabs.com [acdlabs.com]

- 12. memmert.com [memmert.com]